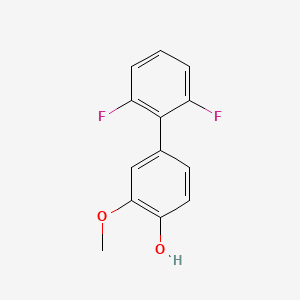

4-(2,6-Difluorophenyl)-2-methoxyphenol

Description

4-(2,6-Difluorophenyl)-2-methoxyphenol is a fluorinated phenolic compound characterized by a methoxy group at the 2-position of the phenol ring and a 2,6-difluorophenyl substituent at the 4-position. This structure combines the electronic effects of fluorine atoms (electron-withdrawing) and the methoxy group (electron-donating), resulting in unique physicochemical properties. For instance, fluorinated phenols are often explored for enhanced metabolic stability and binding affinity in drug design .

Properties

IUPAC Name |

4-(2,6-difluorophenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O2/c1-17-12-7-8(5-6-11(12)16)13-9(14)3-2-4-10(13)15/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAMCIVGXZBPGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685533 | |

| Record name | 2',6'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-53-0 | |

| Record name | 2',6'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)-2-methoxyphenol typically involves the introduction of fluorine atoms into the phenyl ring followed by the attachment of the methoxy group. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by methylation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The phenolic group in this compound can undergo oxidation to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2,6-Difluorophenyl)-2-methoxyphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations:

Fluorine vs. Methoxy Substituents: Fluorine atoms in this compound increase electronegativity and stability compared to non-fluorinated analogues like guaiacol . Methoxy groups in syringol enhance polarity and solubility but reduce volatility compared to fluorine-containing derivatives .

Functional Group Diversity: Ester-containing derivatives (e.g., ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate) exhibit higher lipophilicity, favoring membrane permeability in drug delivery .

Table 2: Property Comparison

Key Findings:

- Thermal Stability: Fluorinated derivatives like this compound likely exhibit higher thermal stability than non-fluorinated phenols due to strong C-F bonds .

- Methoxyphenol derivatives from Dendrobium species (e.g., compound 3 in ) promote NGF-induced PC12 cell differentiation, implying that structural modifications (e.g., fluorine addition) could modulate neuroactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.